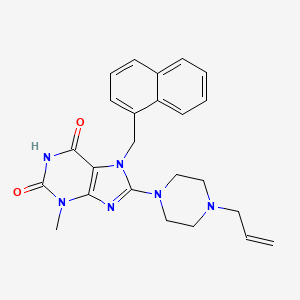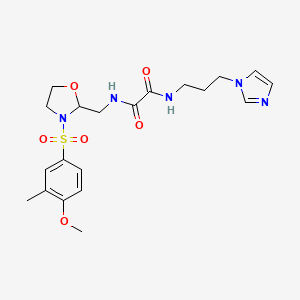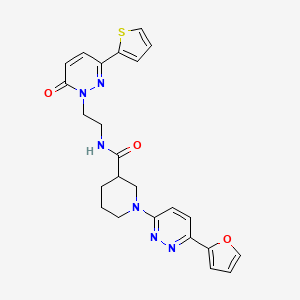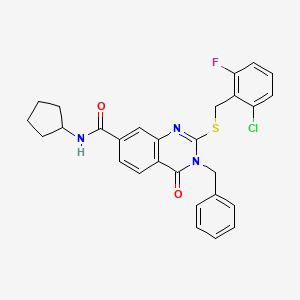
2-(5-Fluoropyridin-2-yl)-2-methylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(5-Fluoropyridin-2-yl)-2-methylpropan-1-amine” is a fluorinated pyridine derivative. Fluorinated pyridines are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .
Synthesis Analysis
The synthesis of fluorinated pyridines is a topic of ongoing research. The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis
The molecular structure of fluorinated pyridines generally consists of a pyridine ring with one or more fluorine atoms attached. The exact structure would depend on the positions of the fluorine atoms and any other substituents .Chemical Reactions Analysis
Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The specific reactions that “this compound” would undergo would depend on the conditions and reagents present.Physical And Chemical Properties Analysis
The physical and chemical properties of fluorinated pyridines can vary widely depending on the specific compound. Generally, these compounds are characterized by their strong electron-withdrawing properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
The synthesis of pyridonecarboxylic acids and their analogues, including compounds with fluoro-substituted pyridines, has been explored for their antibacterial activity. For example, certain analogues demonstrated higher activity than enoxacin, indicating potential applications in developing new antibacterial agents (Egawa et al., 1984).
Optical Resolution and Epimerization
Research on fluoroalkyl alkynylimines, closely related to the target molecule, highlighted methods for synthesizing optically active silicon compounds through optical resolution and epimerization processes (Kawachi et al., 1999).
Catalyst-Free Amination
Studies have also focused on the catalyst-free amination of fluoropyridines, demonstrating the reactivity of these compounds in forming N-(pyridin-2-yl) derivatives, which could be foundational in synthesizing various biologically active molecules (Abel et al., 2015).
Novel Fluoropicolinate Herbicides
The cascade cyclization of fluoroalkyl alkynylimines, including fluoropyridines, has been modified to synthesize novel fluoropicolinate herbicides, indicating their importance in agricultural chemistry (Johnson et al., 2015).
Development of Fluorescent Probes
Aminoethylpyridine-based fluorescent compounds have been designed for detecting metal ions such as Fe3+ and Hg2+ in aqueous media, showcasing the application of fluoropyridines in sensor technology (Singh et al., 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(5-fluoropyridin-2-yl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2/c1-9(2,6-11)8-4-3-7(10)5-12-8/h3-5H,6,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXQEIQRLICSCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=NC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Cyclopropyl-3-{[1-(2-hydroxycyclobutyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2822113.png)
![1-[2-(Cyclopentylmethoxy)acetyl]-3,3-dimethylpiperidine-2-carbonitrile](/img/structure/B2822114.png)
![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3,4,5-trimethoxybenzoyl)piperidine](/img/structure/B2822115.png)

![N-[cyano(2-fluorophenyl)methyl]-3-[(dimethylcarbamoyl)amino]benzamide](/img/structure/B2822117.png)
![4-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1,3-oxazol-5-amine](/img/structure/B2822120.png)
![7-[(2E)-but-2-en-1-yl]-8-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)


![2-((4-fluorophenyl)thio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2822128.png)
![2-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2822129.png)
![N-(4-phenoxyphenyl)-2-[(6-piperidin-1-ylpyrimidin-4-yl)thio]acetamide](/img/structure/B2822130.png)

